2-[(2-Furylmethyl)amino]-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid
Description
2-[(2-Furylmethyl)amino]-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a 2-furylmethylamino group at position 2, a 4-methoxyphenyl group at position 4, and a carboxylic acid moiety at position 3. This structure places it within a broader class of pyrimidine-5-carboxylic acid derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and phosphodiesterase inhibitory properties .
The furylmethyl and methoxyphenyl substituents contribute to its unique electronic and steric properties. The carboxylic acid group facilitates hydrogen bonding and salt formation, impacting solubility and bioavailability.
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-23-12-6-4-11(5-7-12)15-14(16(21)22)10-19-17(20-15)18-9-13-3-2-8-24-13/h2-8,10H,9H2,1H3,(H,21,22)(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEWHEVGDXAZQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC=C2C(=O)O)NCC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Furylmethyl)amino]-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of 2-furylmethylamine with 4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Furylmethyl)amino]-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group can yield furylcarboxylic acid, while reduction of a nitro group can yield an amino derivative.
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. It has been utilized in various chemical reactions, including oxidation, reduction, and substitution processes, allowing researchers to explore new derivatives and their properties.
Biology
The compound has shown potential in biological studies due to its structural similarity to biologically active molecules. It is investigated for enzyme inhibition and receptor binding, which are crucial for understanding metabolic pathways and developing therapeutic agents.
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.
- Receptor Binding : It interacts with receptors that modulate cellular responses, influencing processes such as cell proliferation and apoptosis.
Medicine
In medical research, 2-[(2-Furylmethyl)amino]-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid is explored for its potential use in drug development. Its ability to bind to specific molecular targets makes it a candidate for designing drugs that can effectively target enzymes or receptors involved in disease processes.
Case Studies and Research Findings
Several studies have documented the biological activities and potential therapeutic applications of this compound:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens.
- Anticancer Properties : Studies have shown that the compound can inhibit cancer cell proliferation in vitro, suggesting its potential as an anticancer agent.
- Material Science Applications : The unique electronic properties of this compound make it suitable for developing advanced materials used in electronics and optics.
Mechanism of Action
The mechanism of action of 2-[(2-Furylmethyl)amino]-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathway. The specific molecular targets and pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their substituent differences:
Physicochemical Properties
- Solubility: The target compound’s carboxylic acid group enhances aqueous solubility compared to esters (e.g., ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate, ) but reduces it relative to sulfanyl derivatives (e.g., 4-[(2,4-dichlorophenyl)sulfanyl] analog, ), which exhibit higher lipophilicity .
- Lipophilicity: The 4-methoxyphenyl group increases logP compared to unsubstituted phenyl analogs. However, the furylmethylamino group provides lower logP than chloro- or trifluoromethyl-substituted derivatives (e.g., avanafil impurities, ).
Biological Activity
Chemical Structure and Synthesis
The compound belongs to the pyrimidine family, characterized by a six-membered ring containing nitrogen atoms. Its structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 286.29 g/mol
Synthesis
Synthesis typically involves multi-step reactions starting from readily available precursors. The general approach includes:
- Formation of the Pyrimidine Ring : Utilizing known reactions for constructing pyrimidine derivatives.
- Introduction of Functional Groups : The introduction of the furylmethylamino and methoxyphenyl groups through electrophilic substitution reactions.
Antimicrobial Activity
Recent studies have shown that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that similar compounds inhibited bacterial growth with varying degrees of effectiveness, often linked to their structural features.
Antioxidant Properties
Research indicates that 2-[(2-Furylmethyl)amino]-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid exhibits antioxidant activity. This is crucial in combating oxidative stress-related diseases. The compound's ability to scavenge free radicals was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, showing promising results.
Enzyme Inhibition
The compound has been evaluated for its potential to inhibit key enzymes involved in metabolic pathways. Notably, it has shown moderate inhibition of xanthine oxidase, which is relevant in the treatment of gout and other hyperuricemia-related conditions.
Table 1: Biological Activity Summary
| Activity Type | Assay Method | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Agar diffusion assay | 12.5 | |
| Antioxidant | DPPH scavenging assay | 15.0 | |
| Xanthine oxidase | Enzyme inhibition assay | 8.1 |
Case Study 1: Antimicrobial Efficacy
In a controlled study, derivatives of the compound were tested against various bacterial strains including E. coli and S. aureus. The results indicated a significant reduction in bacterial viability, suggesting potential applications in developing new antibiotics.
Case Study 2: Antioxidant Mechanism
A detailed investigation into the antioxidant mechanism revealed that the compound effectively reduces oxidative stress markers in cellular models. This was evidenced by a decrease in malondialdehyde (MDA) levels and an increase in glutathione (GSH) content.
Q & A
Q. What are the common synthetic routes for preparing 2-[(2-Furylmethyl)amino]-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid?
The synthesis typically involves multi-step pathways starting with furan and pyrimidine precursors. Key steps include:
- Condensation reactions : Coupling 2-furylmethylamine with a pyrimidine carboxylic acid derivative under reflux conditions.
- Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to protect reactive amines during intermediate steps .
- Solvent optimization : Dimethylformamide (DMF) or dichloromethane (DCM) are common solvents, with sodium hydride as a base for deprotonation .
- Crystallization : Final purification via solvent systems like DMSO:water (5:5) to achieve high purity .
Q. How is the molecular structure of this compound validated experimentally?
Structural validation relies on:
- X-ray crystallography : Determines bond lengths (e.g., C–N ≈ 1.34 Å, C–C ≈ 1.47 Å) and torsional angles .
- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions, while IR identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What are the solubility challenges associated with this compound?
Solubility is often limited in aqueous media due to the hydrophobic 4-methoxyphenyl and furyl groups. Strategies include:
- pH adjustment : Protonation/deprotonation of the carboxylic acid group to enhance water solubility.
- Co-solvents : Use of DMSO or ethanol in biological assays .
- Derivatization : Conversion to ester or amide derivatives for improved lipophilicity .
Q. What preliminary biological screening methods are recommended?
- Anticancer activity : Cell viability assays (e.g., MTT) against cancer cell lines, with IC₅₀ determination .
- Antimicrobial testing : Disk diffusion or microdilution assays against bacterial/fungal strains .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given the pyrimidine scaffold’s role in ATP mimicry .
Advanced Research Questions
Q. How can reaction yields be optimized for the final coupling step in synthesis?
Yield optimization involves:
- Temperature control : Reflux conditions (e.g., 80–100°C) to accelerate coupling without decomposition.
- Catalyst screening : Palladium-based catalysts for Suzuki-Miyaura couplings (if aryl halides are intermediates) .
- Stoichiometric tuning : Excess 2-furylmethylamine (1.2–1.5 equivalents) to drive the reaction to completion .
Q. How to resolve contradictions in reported spectral data (e.g., NMR shifts)?
Contradictions arise from solvent effects or tautomerism. Mitigation strategies include:
- Standardized conditions : Use of deuterated DMSO or CDCl₃ for consistent NMR referencing .
- 2D-NMR : COSY and HSQC to assign overlapping signals in aromatic regions.
- Computational validation : DFT calculations to predict chemical shifts and compare with experimental data .
Q. What computational methods are suitable for predicting this compound’s binding affinity?
- Molecular docking : AutoDock or Schrödinger Suite to model interactions with target proteins (e.g., kinases).
- MD simulations : GROMACS for assessing stability of ligand-protein complexes over time.
- QSAR models : Leverage crystallographic data (e.g., bond angles from ) to correlate structure with activity .
Q. How to validate the biological activity of this compound against false positives?
- Counter-screening : Test against unrelated enzymes/cell lines to rule out nonspecific effects.
- Cytotoxicity assays : Ensure activity is not due to general cell death (e.g., lactate dehydrogenase release).
- Metabolic stability : Liver microsome assays to confirm the compound’s resistance to degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
